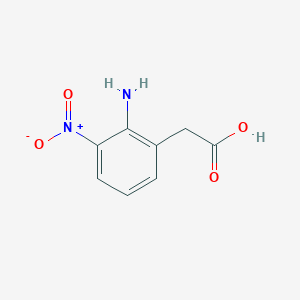

2-(2-Amino-3-nitrophenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-amino-3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIIXRNIDWMSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Convergent and Divergent Synthetic Routes to 2-(2-Amino-3-nitrophenyl)acetic acid

Synthetic strategies for this compound can be categorized as either divergent or convergent, each with distinct advantages and challenges.

A divergent approach typically begins with a simpler, commercially available phenylacetic acid precursor, which is then elaborated. For instance, a synthesis could start from (2-nitrophenyl)acetic acid. nih.gov The subsequent introduction of an amino group at the C2 position is non-trivial due to the directing effects of the existing substituents.

A more plausible and controllable convergent strategy involves synthesizing the substituted aniline (B41778) core first, followed by the construction of the acetic acid side chain. A hypothetical, yet chemically sound, convergent route is outlined below:

Nitration: Begin with a suitable ortho-substituted toluene, such as 2-methylaniline (o-toluidine). Protection of the amino group is necessary before nitration to prevent oxidation and to control regioselectivity. Acetylation to form 2-acetamidotoluene is a standard procedure. Nitration of this protected intermediate would then be carried out.

Selective Reduction: Alternatively, starting from 2,3-dinitrotoluene (B167053) allows for the selective reduction of one nitro group to an amine. This can be achieved using specific reagents like sodium sulfide (B99878) or through carefully controlled catalytic hydrogenation.

Side-Chain Formation: Once the 2-methyl-3-nitroaniline (B147196) precursor is obtained, the methyl group is functionalized. This typically involves radical bromination using N-Bromosuccinimide (NBS) to form a benzyl (B1604629) bromide.

Chain Extension and Hydrolysis: The resulting benzyl bromide can be converted to a nitrile via reaction with sodium cyanide. Subsequent acidic or basic hydrolysis of the nitrile yields the desired carboxylic acid.

Achieving the precise 2-amino-3-nitro arrangement on the phenyl ring is the principal regiochemical challenge.

Directed Ortho-Metalation (DoM): This strategy can offer high regioselectivity. Starting with a protected aniline, such as N-pivaloyl-o-toluidine, a directing metalation group (the pivaloyl amide) can direct lithiation to the ortho-position (C3). Subsequent reaction with an electrophilic nitrating agent could install the nitro group at the desired location.

Nitration of Substituted Precursors: The nitration of 2-methylphenylacetic acid is a known process, typically yielding a mixture of isomers. google.com Controlling the reaction conditions (temperature, nitrating agent) is crucial to favor the 3-nitro isomer, although separation from other isomers like the 5-nitro product is often required. A subsequent amination step, such as a nucleophilic aromatic substitution, would be necessary but is challenging on an electron-rich ring. A more viable route involves the selective reduction of a dinitro precursor, which circumvents the regioselectivity issues of direct nitration on an activated ring.

Modern catalytic methods are instrumental in several key transformations for synthesizing this compound.

Catalytic Reduction: The selective reduction of a nitro group in the presence of other reducible functionalities is a prime area for catalysis. While classical methods use stoichiometric reagents, catalytic hydrogenation offers a cleaner alternative. Catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) can be used. Achieving chemoselectivity—reducing one nitro group in a dinitro compound without affecting the second—can be managed by using specific catalysts (e.g., Pt-MgO-CNTs) google.com or by poisoning the catalyst, for example, with sulfur compounds.

Side-Chain Synthesis: Palladium-catalyzed carbonylation reactions can convert a corresponding aryl halide (e.g., 1-bromo-2-amino-3-nitrobenzene) into the methyl ester of the target acid, which can then be hydrolyzed. researchgate.net This method provides an alternative to the classical cyanide-hydrolysis route.

Incorporating green chemistry principles is essential for modern synthetic design. rsc.org

Solvent Choice: Utilizing greener solvents such as ethanol, water, or supercritical CO₂ instead of chlorinated solvents like dichloromethane (B109758) can significantly reduce the environmental impact of the synthesis. mdpi.comijpsjournal.com

Catalysis over Stoichiometric Reagents: Employing catalytic hydrogenation for nitro group reduction is preferable to using stoichiometric metal reagents (e.g., Fe/HCl, Sn/HCl) as it dramatically reduces metal waste. nih.gov

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can accelerate reaction times from hours to minutes, reducing energy consumption and often improving yields. ijpsjournal.com This technique could be applied to steps like hydrolysis or catalyst-driven reactions.

Optimization of Reaction Parameters and Yields

The table below illustrates a hypothetical optimization study for the selective reduction of 2,3-dinitrotoluene to 2-methyl-3-nitroaniline, a key intermediate.

| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd/C | 5 | Ethanol | 1 | 25 | 12 | 45 |

| 2 | Pd/C | 2 | Ethanol | 1 | 25 | 24 | 55 |

| 3 | PtO₂ | 2 | Ethyl Acetate (B1210297) | 1 | 25 | 12 | 72 |

| 4 | PtO₂ | 2 | Ethyl Acetate | 3 | 40 | 6 | 68 (Mixture) |

| 5 | Raney Nickel | 10 | Methanol | 5 | 50 | 8 | 30 (Over-reduction) |

| 6 | Pd/C with quinoline | 5 | Ethanol | 1 | 25 | 18 | 85 |

Data in this table is hypothetical and for illustrative purposes only.

Scalability Considerations for Synthetic Procedures

Transitioning a laboratory-scale synthesis to industrial production introduces significant challenges.

Safety: Exothermic reactions, such as nitration, require careful thermal management on a large scale to prevent runaway reactions. The use of highly flammable hydrogen gas for catalytic reduction necessitates specialized high-pressure reactors and stringent safety protocols.

Reagent Cost and Availability: The cost of precursors, catalysts (especially those based on precious metals like palladium and platinum), and reagents must be economically viable for large-scale production.

Process Efficiency: On a large scale, purification by chromatography is often impractical. Therefore, the synthesis must be designed to yield a product that can be purified through crystallization or extraction, which requires high purity of the crude product. researchgate.net

Continuous Flow Chemistry: Converting batch processes to continuous flow systems can offer significant advantages in safety, consistency, and scalability. mdpi.com For example, a flow reactor could be used for nitration, allowing for better temperature control and reduced reaction volumes at any given time.

Chemical Reactivity and Mechanistic Investigations

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for synthetic modification, enabling the introduction of various functional groups or serving as a point of attachment to other molecules.

The carboxylic acid functionality of 2-(2-Amino-3-nitrophenyl)acetic acid can be readily converted into esters and amides, which are common strategies for functionalization or for use as protecting groups.

Esterification: This process involves reacting the carboxylic acid with an alcohol, typically in the presence of an acid catalyst or using coupling agents. For instance, in the synthesis of related compounds like derivatives of (2-nitrophenyl)acetic acid, the carboxylic acid is protected via esterification using an alcohol like menthol (B31143) in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCl) and hydroxybenzotriazole (B1436442) (HOBt). wikipedia.org This strategy prevents the carboxylic acid from participating in subsequent reactions while modifications are made to other parts of the molecule. Another method is the Mitsunobu reaction, where the acid and an alcohol react in the presence of reagents like diethyl azodicarboxylate and triphenylphosphine. wikipedia.org

Amidation: The formation of amides is achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using peptide coupling reagents. This derivatization is fundamental in processes like peptide synthesis, where an amino group of one amino acid is linked to the carboxylic acid of another. labxchange.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can be induced under specific conditions. For carboxylic acids like nitroacetic acid, decarboxylation of the corresponding carboxylate anion occurs readily in water at room temperature. nih.gov While aromatic carboxylic acids are generally more stable, decarboxylation can be facilitated by catalysts such as silver carbonate or by using hypervalent iodine reagents. organic-chemistry.org

In the case of this compound, the loss of the acetic acid side chain via decarboxylation would lead to the formation of 2-methyl-6-nitroaniline (B18888). This transformation simplifies the molecular structure and can be a strategic step to access different classes of compounds. The reactivity of the resulting 2-methyl-6-nitroaniline would then be dictated by the remaining amino and nitro groups on the aniline (B41778) scaffold.

Transformations of the Amino Group

The aromatic amino group is a key functional handle, susceptible to a wide range of reactions that allow for significant structural modifications and the synthesis of complex molecules.

To prevent the amino group from undergoing unwanted side reactions during synthesis, it must often be "protected". libretexts.org This involves converting the amine into a less reactive derivative, which can be cleanly removed later in the synthetic sequence.

The most common and effective protecting groups for amines are carbamates. masterorganicchemistry.com Key examples include:

tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable under many reaction conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.commasterorganicchemistry.com The deprotection mechanism involves protonation of the carbamate, followed by the loss of a t-butyl carbocation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com

Benzyl-oxycarbonyl (Cbz or Z): This group is installed using benzyl (B1604629) chloroformate (CbzCl). It is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its sensitivity to basic conditions, typically being removed by treatment with a secondary amine like piperidine. masterorganicchemistry.commasterorganicchemistry.com

Primary aromatic amines readily undergo diazotization, a reaction that converts the amino group into a highly versatile diazonium salt. organic-chemistry.org This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.orggoogle.com

The resulting arenediazonium salt of this compound would be an important synthetic intermediate. organic-chemistry.org Diazonium salts are susceptible to replacement by a wide variety of nucleophiles, allowing for the introduction of different functional groups onto the aromatic ring. For example, in the Sandmeyer reaction, the diazonium group can be replaced with halides (Cl⁻, Br⁻) or cyanide (CN⁻) using copper(I) salts as catalysts.

The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid group, makes it a prime candidate for condensation reactions. labxchange.org

Intermolecular Condensation: Similar to standard amino acids, two molecules of this compound can react with each other. The amino group of one molecule attacks the carboxylic acid group of another, forming a peptide bond and releasing a molecule of water. labxchange.orgyoutube.com This process can be repeated to form polypeptide chains or polymers.

Intramolecular Condensation (Cyclization): The molecule can also undergo internal condensation. A related transformation is observed when the nitro group of 2-nitrophenylacetic acid is reduced to an amine; the resulting (2-aminophenyl)acetic acid readily cyclizes to form a lactam (a cyclic amide). wikipedia.orgsigmaaldrich.com This type of intramolecular cyclization is a powerful method for constructing heterocyclic ring systems, which are common motifs in biologically active molecules. wikipedia.org

Reactivity of the Nitro Group

The nitro group is a dominant feature of the molecule, profoundly influencing its reactivity. It is a strong electron-withdrawing group, which activates the aromatic ring for certain reactions while deactivating it for others. Its own transformation, primarily through reduction, is a key strategy in synthetic pathways involving this compound.

Selective Reduction Strategies (e.g., to Amine, Hydroxylamine)

The reduction of the nitro group is one of the most synthetically useful transformations of this compound, providing a gateway to various diamino derivatives. The goal is often the selective reduction of the nitro group without affecting the carboxylic acid or other susceptible groups.

Catalytic Hydrogenation: Catalytic hydrogenation is a highly effective method for reducing aromatic nitro groups. commonorganicchemistry.com The use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C), is a standard procedure. commonorganicchemistry.com This method is often clean and results in high yields of the corresponding amine. For instance, the reduction of the related compound 2-(3-nitro-4-aminophenyl)acetic acid to 2-(3,4-diaminophenyl)acetic acid is successfully achieved using catalytic hydrogenation over a Pd/C catalyst. prepchem.com This demonstrates the feasibility of selectively reducing the nitro group in the presence of both an amino and a carboxylic acid group. The process typically involves reacting the substrate with hydrogen gas under pressure in a suitable solvent. Other catalysts like Raney nickel can also be employed, which can be advantageous when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Chemical Reduction: A variety of chemical reducing agents can achieve the selective reduction of the nitro group. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups that are sensitive to hydrogenolysis (e.g., benzyl ethers, certain double bonds). niscpr.res.in Common reagents for this purpose include metals in acidic media, such as iron (Fe) or zinc (Zn) in acetic or hydrochloric acid, and tin(II) chloride (SnCl₂). commonorganicchemistry.com These reagents are known for their mildness and selectivity for the nitro group. commonorganicchemistry.com Another valuable reagent is sodium sulfide (B99878) (Na₂S), which can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com The reduction mechanism with these reagents typically involves a series of single-electron transfers and protonations. For example, using metals in acid, the process involves sequential proton and electron transfers to the nitro group, leading to intermediates like the nitroso and hydroxylamino species before yielding the final amine. csbsju.edu

The reduction can also be stopped at the hydroxylamine (B1172632) stage under specific conditions. The formation of hydroxylamines is a key step in the metabolic pathways of some nitroaromatic compounds and can be achieved synthetically using controlled reduction methods. nih.gov For example, certain nitroreductase enzymes can selectively catalyze the reduction of aromatic nitro groups to their corresponding hydroxylamino derivatives. nih.gov

Table 1: Common Reagents for Selective Nitro Group Reduction

| Reagent/System | Conditions | Selectivity | Notes |

|---|---|---|---|

| H₂/Pd-C | Room temperature or elevated, pressure | High for aromatic nitro groups | May reduce other functional groups like alkenes or cause dehalogenation. commonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution, heat | Excellent | A classic and cost-effective method. |

| SnCl₂/HCl | Acidic solution | Good, often used for selective reductions | The workup can sometimes be complicated by tin salts. |

| Zn/AcOH or Zn/HCl | Acidic solution | Mild and selective | A good alternative to Fe or SnCl₂. commonorganicchemistry.com |

| NaBH₄/Ni(PPh₃)₄ | Ethanol, Room Temperature | High | Sodium borohydride (B1222165) alone is not strong enough, but its power is enhanced by transition metal complexes. jsynthchem.com |

| Hydrazine/Catalyst | e.g., Raney Ni, Pd-C | Catalytic Transfer Hydrogenation | Avoids the use of high-pressure hydrogen gas. mdpi.com |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can be selective for one of multiple nitro groups | Known as the Zinin reduction. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) Activation

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org Its strong electron-withdrawing nature depletes the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring susceptible to attack by nucleophiles. msu.edunih.govlibretexts.org In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing a leaving group (usually a halide), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group ortho or para to the leaving group is crucial as it allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, thus stabilizing it significantly. libretexts.org

In the case of this compound, the nitro group is at the 3-position. It therefore strongly activates the positions ortho (position 2 and 4) and para (position 6) to it for nucleophilic attack. However, for a classic SNAr reaction to occur, a suitable leaving group must be present at one of these activated positions. The parent molecule does not possess a typical leaving group like a halogen at these positions. If a derivative, such as 2-(2-Amino-3-nitro-4-chlorophenyl)acetic acid, were used, the chlorine atom at position 4 (ortho to the nitro group) would be highly activated and readily displaced by nucleophiles. Similarly, a leaving group at position 6 (para to the nitro group) would also be highly activated. The amino group at position 2, while not a typical leaving group, is ortho to the nitro group, and its presence further complicates the reactivity profile.

Reactions of the Aromatic Nucleus

The reactivity of the benzene (B151609) ring itself is governed by the combined electronic effects of the amino, nitro, and acetic acid substituents.

Electrophilic Aromatic Substitution: Influence of Substituent Effects

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich benzene ring. wikipedia.org The outcome of such reactions on this compound is determined by the directing and activating/deactivating effects of the existing substituents.

Amino Group (-NH₂): A powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via resonance. rsc.orglibretexts.org

Nitro Group (-NO₂): A strong deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. rsc.orgnumberanalytics.com

Acetic Acid Group (-CH₂COOH): A deactivating group and a meta-director, though its effect is weaker than the nitro group.

In this compound, these groups are in competition. The amino group at C2 directs incoming electrophiles to positions C4 (para) and C6 (ortho). The nitro group at C3 directs to position C5 (meta). The powerful activating nature of the amino group generally dominates over the deactivating effects of the nitro and acetic acid groups. docsity.com Therefore, electrophilic substitution is most likely to occur at the positions most activated by the amino group, which are C4 and C6.

However, performing SEAr reactions like nitration or halogenation directly on this molecule presents challenges. Under the strongly acidic conditions often required for these reactions (e.g., nitration with HNO₃/H₂SO₄), the basic amino group will be protonated to form an anilinium ion (-NH₃⁺). byjus.com The -NH₃⁺ group is a strong deactivating, meta-directing group. docsity.combyjus.com This would drastically reduce the ring's reactivity and change the regiochemical outcome, favoring substitution at the meta position relative to the -NH₃⁺ group (position 5).

To overcome this, a common strategy is to protect the amino group, for example, by converting it into an acetamide (B32628) (-NHCOCH₃) group. libretexts.org The acetamido group is still an activating, ortho-, para-director, but its activating influence is attenuated compared to the free amino group. msu.edulibretexts.org This moderation prevents over-reaction and allows for more controlled substitution. After the electrophilic substitution step, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. libretexts.org

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | C2 | Strongly Activating | Ortho, Para (to C4, C6) rsc.org |

| -NO₂ (Nitro) | C3 | Strongly Deactivating | Meta (to C5) rsc.org |

| -CH₂COOH (Acetic acid) | C1 | Deactivating | Meta (to C3, C5) |

| -NH₃⁺ (Anilinium) | C2 (under acidic conditions) | Strongly Deactivating | Meta (to C5) docsity.com |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically involve an organohalide or triflate as an electrophilic partner. However, recent advances have demonstrated the use of nitroarenes as coupling partners in reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination. rhhz.netnih.gov This development is significant as it expands the scope of accessible substrates.

The key and most challenging step in these reactions is the oxidative addition of the palladium(0) catalyst into the Ar-NO₂ bond. nih.gov This process has been made possible through the design of specialized, bulky electron-rich phosphine (B1218219) ligands (like BrettPhos) or N-heterocyclic carbene (NHC) ligands. rsc.orgresearchgate.net These ligands stabilize the palladium center and facilitate the difficult C-N bond cleavage.

Oxidative Addition: A Pd(0) complex inserts into the C-NO₂ bond of the nitroarene to form a Pd(II) intermediate. rhhz.net

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the nitro group.

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. rhhz.net

This potential reactivity opens up pathways to synthesize a wide array of derivatives where the nitro group is replaced by various aryl, vinyl, or alkyl groups.

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems

The structure of this compound and its derivatives makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

A key strategy involves the initial reduction of the nitro group to a second amino group, yielding 2-(2,3-diaminophenyl)acetic acid . This ortho-diamine intermediate, with a vicinal acetic acid side chain, is primed for cyclization. This intermediate can be used to construct seven-membered rings, specifically benzodiazepines, which are an important class of pharmacologically active compounds. wum.edu.plresearchgate.net For example, condensation reactions involving the two amino groups and the carboxylic acid could lead to the formation of a 1,5-benzodiazepine-2-one scaffold. The synthesis of 2,3-benzodiazepine derivatives has been achieved through Pd-catalyzed hydrogenation of related precursors, highlighting a viable pathway. nih.gov

Furthermore, ortho-phenylenediamines are classic starting materials for the synthesis of other heterocyclic systems. For example, they can be condensed with α-dicarbonyl compounds to form quinoxalines or oxidized to form phenazines. researchgate.netresearchgate.net

Derivatives of 2-nitrophenylacetic acid itself are valuable in the synthesis of complex heterocycles. For instance, (2-Nitrophenyl)acetic acid is a known precursor in the total synthesis of natural products, where the nitro and carboxylic acid groups are manipulated in a series of steps to build intricate ring systems. wikipedia.org The intramolecular cyclization of derivatives where the side chain is elongated or modified can also lead to the formation of various N-heterocycles. researchgate.net

Table 3: Potential Heterocyclic Systems from this compound

| Precursor | Key Transformation | Resulting Heterocycle Class | Example Structure |

|---|---|---|---|

| This compound | Reduction of NO₂ to NH₂ | 2-(2,3-Diaminophenyl)acetic acid | Intermediate for cyclization |

| 2-(2,3-Diaminophenyl)acetic acid | Intramolecular condensation | Benzodiazepine derivative | e.g., Tetrahydro-1,5-benzodiazepin-2-one |

| 2-(2,3-Diaminophenyl)acetic acid | Reaction with α-dicarbonyl | Quinoxaline (B1680401) derivative | Substituted quinoxaline-2-acetic acid |

| 2-(2,3-Diaminophenyl)acetic acid | Oxidative dimerization | Phenazine (B1670421) derivative | Dimerized phenazine structures |

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Detailed kinetic and spectroscopic investigations are crucial for understanding the reaction pathways of a chemical compound. Such studies provide insights into reaction rates, the influence of various parameters on these rates, and the identification of transient intermediates. However, no specific studies of this nature have been published for this compound.

Transition State Analysis and Reaction Coordinate Determination

The characterization of transition states and the mapping of reaction coordinates are typically achieved through a combination of experimental kinetics and computational modeling. This analysis provides a deep understanding of the energy landscape of a reaction. As there are no available kinetic or computational studies focused on the reactions of this compound, no data on its transition state analysis or reaction coordinate determination can be provided.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups throughout a chemical reaction, thereby elucidating the reaction mechanism. This involves replacing an atom in the reactant with one of its isotopes and then determining the position of that isotope in the products. There are no published isotopic labeling studies involving this compound to report.

Advanced Spectroscopic and Structural Characterization Techniques

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of organic molecules like 2-(2-Amino-3-nitrophenyl)acetic acid.

Proton, Carbon-13, Nitrogen-15 NMR for Structural Assignment

Proton (¹H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) NMR spectroscopy would collectively provide a complete picture of the molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the amino protons, and the carboxylic acid proton. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the amino and nitro substituents. The ortho and para relationships between the protons and these functional groups would lead to characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets). For instance, in related nitrophenyl derivatives, aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methylene protons of the acetic acid side chain would likely appear as a singlet around δ 3.5-4.0 ppm. The amino group protons would present as a broad singlet, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift, typically above δ 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons would show a range of chemical shifts depending on their substitution pattern. The carbon bearing the nitro group would be significantly deshielded, while the carbon attached to the amino group would be shielded. The methylene carbon of the acetic acid group would resonate in the aliphatic region, likely around 35-45 ppm.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy, although less common, would provide direct information about the electronic environment of the two nitrogen atoms. The nitrogen of the nitro group would have a significantly different chemical shift compared to the nitrogen of the amino group, reflecting their distinct oxidation states and bonding environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a suitable solvent (e.g., DMSO-d₆)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.2 (multiplets) | 115 - 150 |

| -CH₂- | ~3.7 (singlet) | ~40 |

| -NH₂ | ~5.0 (broad singlet) | - |

| -COOH | >10.0 (broad singlet) | ~175 |

| C-NH₂ | - | ~145 |

| C-NO₂ | - | ~140 |

Conformational Analysis and Dynamic NMR Studies

The presence of the flexible acetic acid side chain and the potential for intramolecular hydrogen bonding between the amino, nitro, and carboxylic acid groups suggests that this compound may exist in various conformations. Dynamic NMR (DNMR) studies, involving variable temperature experiments, could provide insights into the rotational barriers around the C-C and C-N bonds. These studies could reveal information about the preferred conformations in solution and the energy barriers associated with conformational changes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule and for elucidating its fragmentation pathways. For this compound (C₈H₈N₂O₄), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. echemi.com

The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the carboxylic acid group (M-COOH), the loss of the nitro group (M-NO₂), and cleavage of the acetic acid side chain. Analysis of these fragments would further corroborate the proposed structure. For comparison, the mass spectrum of 4-nitrophenylacetic acid shows a prominent molecular ion peak at m/z 181, with other significant peaks corresponding to the loss of various fragments. nih.govmassbank.eu

Table 2: Predicted HRMS Data and Major Fragmentation Peaks for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 197.0562 | Molecular ion (protonated) |

| [M-H₂O]⁺ | 179.0456 | Loss of water |

| [M-COOH]⁺ | 152.0613 | Loss of carboxylic acid group |

| [M-NO₂]⁺ | 151.0660 | Loss of nitro group |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. This would reveal the planarity of the phenyl ring and the conformation of the acetic acid side chain relative to the ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group would appear in the region of 3300-3500 cm⁻¹. The O-H stretching of the carboxylic acid would be a broad band in the range of 2500-3300 cm⁻¹. The C=O stretching of the carbonyl group would be a strong absorption around 1700-1730 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group would be observed around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. The C-N and C-O stretching vibrations and the aromatic C-H bending vibrations would also be present in the fingerprint region. Data from related compounds like 3-nitrophenylacetic acid and 4-hydroxy-3-nitrophenylacetic acid show these characteristic peaks. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 | 3300 - 3500 |

| -COOH | O-H Stretch | 2500 - 3300 (broad) | Weak |

| -COOH | C=O Stretch | 1700 - 1730 | 1700 - 1730 |

| -NO₂ | Asymmetric Stretch | 1500 - 1550 | 1500 - 1550 |

| -NO₂ | Symmetric Stretch | 1330 - 1370 | 1330 - 1370 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | 1450 - 1600 |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system and the nitro and amino groups. The presence of the electron-donating amino group and the electron-withdrawing nitro group on the same phenyl ring will likely result in intramolecular charge transfer (ICT) bands. The absorption maxima (λ_max) will be sensitive to the solvent polarity. Studies on nitrophenols have shown that their absorption spectra are significantly influenced by the position of the substituents and the pH of the solution. nih.govrsc.orgacs.org

Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum would provide information about the excited state properties of the molecule. The fluorescence quantum yield and lifetime would be influenced by factors such as solvent polarity and the presence of intramolecular quenching processes, which are common in nitroaromatic compounds. The study of related nitroaromatic compounds often reveals complex photophysical behavior, including the potential for fluorescence quenching. mdpi.com

Table 4: Predicted Photophysical Properties of this compound

| Property | Predicted Value/Observation |

| UV-Vis λ_max | 250 - 400 nm (solvent dependent) |

| Molar Absorptivity (ε) | Moderate to High |

| Fluorescence Emission λ_em | Potentially weak or quenched |

| Stokes Shift | Dependent on emission properties |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful analytical technique utilized to investigate the stereochemical properties of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral sample. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. The parent compound, this compound, is itself achiral and therefore does not exhibit a CD spectrum.

However, if chiral derivatives of this compound were to be synthesized, CD spectroscopy would be an indispensable tool for their stereochemical characterization. Chirality could be introduced, for example, by resolving the compound into its enantiomers if a chiral center were created, or by synthesizing derivatives that possess axial chirality.

In a hypothetical scenario where chiral derivatives are prepared, their CD spectra would provide crucial information. The sign of the Cotton effect (positive or negative) and the wavelength at which the maximum absorption occurs are characteristic of a specific enantiomer. This allows for the determination of the absolute configuration of the chiral centers or the predominant stereoisomer in a sample.

The electronic transitions of the nitroaromatic chromophore in the this compound scaffold would be particularly sensitive to the chiral environment. The n → π* and π → π* transitions of the nitro group and the aromatic ring would likely give rise to distinct CD signals. The analysis of these signals, often in conjunction with computational chemistry methods, would enable a detailed understanding of the relationship between the molecular structure and its chiroptical properties.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

No specific studies utilizing Density Functional Theory to calculate the ground state geometry and energy of 2-(2-Amino-3-nitrophenyl)acetic acid were found in the reviewed literature.

There is no available research that applies ab initio or semi-empirical methods to predict the properties of this compound.

Computational Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No literature documenting the computational prediction of spectroscopic parameters for this compound could be located.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

There are no published molecular dynamics simulations that explore the conformational space or solvent effects on this compound.

Computational Modeling of Reaction Pathways and Energy Profiles

No computational models detailing the reaction pathways and energy profiles of this compound were found.

Structure-Reactivity Relationship Studies via Computational Descriptors

There is no available research on the structure-reactivity relationships of this compound using computational descriptors.

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Building Block for the Synthesis of Complex Organic Molecules

The strategic placement of the amino, nitro, and acetic acid groups on the phenyl ring makes 2-(2-Amino-3-nitrophenyl)acetic acid a valuable starting material for the synthesis of a variety of complex organic molecules. The differential reactivity of these functional groups allows for selective transformations, enabling chemists to build intricate molecular frameworks. For instance, the carboxylic acid can be readily converted into esters, amides, or other derivatives, while the amino group can participate in a wide range of coupling reactions. The nitro group, in turn, can be reduced to an amine, opening up further avenues for functionalization.

The synthesis of substituted phenylacetic acid derivatives is a key area of research, with applications in the development of biologically active compounds. mdpi.comnih.gov Synthetic strategies often involve multi-step sequences to introduce various substituents onto the phenylacetic acid core. mdpi.com For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to create new carbon-carbon bonds at specific positions on the phenyl ring of phenylacetic acid derivatives. inventivapharma.com This approach allows for the construction of highly functionalized molecules that can serve as precursors to even more complex targets.

Role in the Construction of Diversified Heterocyclic Scaffolds

One of the most well-documented applications of this compound and its derivatives is in the synthesis of heterocyclic compounds, particularly quinoxalines. Quinoxalines and their derivatives are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The reaction of ortho-phenylenediamines with α-dicarbonyl compounds is a classical and widely used method for quinoxaline (B1680401) synthesis.

Following the reduction of its nitro group to a second amino group, this compound becomes a substituted ortho-phenylenediamine. This diamine can then undergo condensation with various dicarbonyl compounds to yield substituted quinoxaline-2-ones and other related heterocyclic systems. The acetic acid side chain provides a handle for further synthetic modifications, allowing for the creation of a diverse library of quinoxaline derivatives. The synthesis of quinoxalin-2-ones is of particular interest, and various methods have been developed for their preparation, often involving the condensation of an o-phenylenediamine (B120857) with α-ketoesters or related compounds. acs.org

Utilization in the Development of Functional Organic Materials (e.g., Optoelectronic Materials, Polymers)

The structural features of this compound make it a promising monomer or precursor for the synthesis of functional organic materials. The aromatic diamine that can be derived from it is a key component in the production of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in aerospace, electronics, and other demanding fields. The incorporation of the nitro group can also influence the electronic properties of the resulting polymers, potentially leading to materials with interesting optoelectronic characteristics.

Furthermore, the general class of nitroaniline compounds has been investigated for applications in photochromic materials. chempanda.comwikipedia.org Photochromic materials can reversibly change their color upon exposure to light, a property that is of interest for applications such as optical data storage, smart windows, and molecular switches. The specific substitution pattern of this compound could be exploited to tune the photochromic behavior of materials derived from it. The synthesis of polymers in acetic acid has also been explored as a method for creating self-assembling systems. rsc.org

Precursor for Ligands in Catalysis (e.g., Organocatalysis, Metal-Catalyzed Reactions)

The development of new ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations. Phenylacetic acid and its derivatives have been investigated as precursors for ligands in various catalytic systems. acs.org For example, palladium-catalyzed reactions often rely on specialized ligands to control the reactivity and selectivity of the metal center. The functional groups present in this compound offer multiple points for modification to create tailored ligands.

The carboxylic acid can act as an anchoring group to a metal center, while the amino and nitro groups (or their derivatives) can be used to fine-tune the electronic and steric properties of the ligand. This could lead to the development of new catalysts for a range of reactions, including cross-coupling, C-H activation, and asymmetric synthesis. The use of amino acid-derived ligands, for instance, has been shown to influence the outcome of palladium-catalyzed C-H functionalization reactions. acs.org

Applications in Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. The ability of molecules to self-assemble into ordered structures is of great interest for the development of new materials with novel properties. The structure of this compound, with its hydrogen bond donors (amine and carboxylic acid) and acceptor (nitro group), suggests its potential for use in supramolecular chemistry.

Derivatives of ortho-nitroaniline have been shown to form interesting cyclization products. rsc.org The interplay of hydrogen bonding and other non-covalent interactions can direct the self-assembly of these molecules into well-defined architectures, such as sheets, fibers, or gels. The specific substitution pattern of this compound could be exploited to design new self-assembling systems with tailored properties.

Development of Chemical Probes for Academic Research (non-biological, non-clinical)

Chemical probes are essential tools for studying a wide range of chemical and physical phenomena. Fluorescent probes, in particular, allow for the visualization and quantification of specific analytes or processes. Nitroaromatic compounds have been explored as components of fluorescent probes, often for the detection of reductive environments. nih.gov The fluorescence of these probes can be "turned on" upon the reduction of the nitro group to an amine.

The this compound scaffold could be incorporated into the design of new fluorescent probes. The inherent fluorescence properties of the molecule could be modulated by the presence of the nitro and amino groups, and the acetic acid side chain provides a convenient point of attachment for other molecular components, such as fluorophores or recognition elements. This could lead to the development of novel probes for academic research in areas such as materials science and catalysis, for example, to probe reaction mechanisms or to visualize the distribution of specific chemical species within a material. The development of fluorescent probes based on aniline (B41778) derivatives for the detection of species like nitric oxide has also been reported. rsc.org

Advanced Analytical Methodologies and Sensing Applications

Development of Specialized Chromatographic Methods for Isolation and Purity Assessment

The isolation and stringent purity assessment of 2-(2-Amino-3-nitrophenyl)acetic acid are critical prerequisites for its use in research and as a potential precursor in chemical synthesis. High-performance liquid chromatography (HPLC) stands out as the primary technique for these purposes, owing to its high resolution and sensitivity.

The development of a specialized HPLC method for this compound would involve the careful selection of a stationary phase, mobile phase composition, and detector. Given the polar nature of the amino and carboxylic acid groups, combined with the aromatic nitro group, a reverse-phase (RP) HPLC method is a common and effective choice. A C18 column is a standard stationary phase for such applications.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The buffer, often a phosphate (B84403) or acetate (B1210297) buffer, helps to control the pH, which in turn influences the ionization state of the amino and carboxylic acid groups and, consequently, their retention on the column. An organic modifier, such as acetonitrile (B52724) or methanol, is used to elute the compound from the column. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed to achieve optimal separation of the target compound from any impurities.

For the detection of this compound, a UV-Vis detector is highly suitable due to the presence of the chromophoric nitro-substituted benzene (B151609) ring. The wavelength of maximum absorbance (λmax) for this compound would be determined by scanning a pure sample, but it is expected to be in the UV region, typical for nitrophenyl compounds.

Purity assessment would be performed by analyzing a sample of the synthesized compound and looking for the presence of any additional peaks in the chromatogram. The area of the main peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. For higher accuracy and confirmation, techniques like mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the impurities based on their mass-to-charge ratio. While specific studies on this compound are not widely published, the analytical approach for a similar compound, 2-amino-5-nitrophenol, has been detailed, showing good linearity and precision with an HPLC-UV method. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or determined λmax) |

| Injection Volume | 10 µL |

Application in the Calibration of Analytical Instruments

In analytical chemistry, the use of well-characterized reference standards is essential for the accurate calibration of instruments. A highly purified sample of this compound can serve as a primary or secondary standard for various analytical techniques, particularly for HPLC and UV-Vis spectrophotometry.

For HPLC calibration, a series of standard solutions of this compound with known concentrations are prepared and injected into the instrument. A calibration curve is then constructed by plotting the peak area (or height) against the concentration. This curve is subsequently used to determine the concentration of the compound in unknown samples. The linearity of this curve over a specific concentration range is a critical parameter for a robust analytical method.

In UV-Vis spectrophotometry, a calibration curve can be generated by measuring the absorbance of a series of standard solutions at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This allows for the quantification of this compound in solutions.

While direct evidence for the use of this compound as a commercial calibration standard is not prominent, its structural analog, (2-Nitrophenyl)acetic acid, has been utilized as an internal standard in HPLC methods for the quantification of other substances. wikipedia.org This highlights the potential of such compounds in calibration and quantitative analysis. The stability and purity of the compound are paramount for its role as a reliable calibrant.

Table 2: Example Calibration Data for HPLC Analysis

| Concentration (mg/L) | Peak Area (Arbitrary Units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,900 |

Role in the Design of Novel Chemical Sensors and Detection Systems (non-biological, non-clinical)

The unique chemical structure of this compound, featuring both electron-donating (amino) and electron-withdrawing (nitro) groups on an aromatic ring, makes it an interesting candidate for the development of novel chemical sensors. These sensors could be designed for the detection of various analytes through mechanisms such as colorimetric changes, fluorescence quenching, or electrochemical responses.

One potential application is in the development of colorimetric sensors for metal ions. The amino and carboxylic acid groups can act as chelating agents, binding to specific metal ions. This binding event can perturb the electronic structure of the molecule, leading to a change in its color that can be detected visually or with a spectrophotometer. The selectivity of the sensor would depend on the specific coordination chemistry between the compound and the target metal ion.

Furthermore, the nitroaromatic moiety can be electrochemically active. This property can be exploited to design electrochemical sensors. For instance, the compound could be immobilized on an electrode surface. The interaction of this modified electrode with a target analyte could lead to a measurable change in the electrochemical signal (e.g., current or potential) upon the reduction of the nitro group. The design of such sensors often involves creating a specific recognition element that selectively interacts with the analyte of interest. While research on sensors specifically using this compound is not widely reported, the principles of using nitrophenyl derivatives in sensor design are well-established. For example, other nitrophenyl compounds have been used to create sensors for various analytes.

The development of non-biological chemical sensors is a rapidly advancing field, and the exploration of novel organic molecules like this compound as key components could lead to new and effective detection systems for environmental and industrial monitoring.

Table 3: Potential Sensing Applications and Principles

| Application Area | Sensing Principle | Potential Analyte |

| Environmental Monitoring | Colorimetric Change upon Chelation | Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺) |

| Industrial Process Control | Fluorescence Quenching | Electron-deficient/rich molecules |

| Chemical Analysis | Electrochemical Signal Change | Redox-active species |

Environmental Fate and Degradation Studies Academic Perspective

Photolytic Degradation Pathways under Simulated Environmental Conditions

No peer-reviewed studies detailing the photolytic degradation pathways of 2-(2-Amino-3-nitrophenyl)acetic acid were identified. Research into the effects of simulated sunlight or UV irradiation, quantum yields, reaction kinetics, and identification of transformation products for this specific compound is not present in the available scientific literature. While studies on other nitroaromatic compounds demonstrate that photolysis can be a significant degradation pathway, often involving the transformation of the nitro group researchgate.netnih.gov, such data cannot be directly extrapolated to this compound without dedicated experimental investigation.

Biotic Transformation and Mineralization Mechanisms in Engineered Systems

There is no available research on the biotic transformation and mineralization of this compound within engineered systems such as wastewater treatment plants or bioreactors. Studies typically investigate the role of specific microbial consortia or enzymes in breaking down a compound, the pathways of transformation, the extent of mineralization to carbon dioxide, water, and inorganic ions, and the formation of any persistent metabolites. Such specific research for this compound has not been published.

Interaction with Environmental Matrices and Sorption Behavior

No data could be located regarding the interaction of this compound with various environmental matrices. This includes studies on its sorption and desorption characteristics in different types of soil, sediment, and sludge. Key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and Freundlich or Langmuir isotherm data, which are essential for predicting the mobility and environmental distribution of a chemical, have not been determined for this compound.

The absence of specific environmental fate and degradation data for this compound highlights a notable gap in the scientific literature. Without dedicated studies on its photolytic, biotic, and interactive behaviors, predicting its environmental impact, persistence, and potential for transport remains purely speculative. Future research is necessary to address these knowledge gaps and provide the data required for a comprehensive environmental risk assessment of this compound.

Future Research Directions and Emerging Methodologies

Exploration of Sustainable and Atom-Economical Synthetic Approaches

Traditional syntheses of nitroaromatic and amino acid compounds often rely on harsh reagents and generate significant waste. Future research will prioritize the development of more environmentally benign and efficient methods for synthesizing 2-(2-Amino-3-nitrophenyl)acetic acid and its derivatives.

Key research thrusts will include:

Green Solvents and Catalysts: A primary goal is to replace conventional solvents and reagents with greener alternatives. For instance, the catalytic hydrogenation of p-nitroaniline has been successfully demonstrated using water as a solvent and a reusable Raney nickel catalyst, achieving high conversion and yield. researchgate.net This approach could be adapted for the reduction step in the synthesis of related amino-phenylacetic acids.

Metal-Free Synthesis: To avoid metal contamination and reduce costs, metal-free synthetic strategies are highly desirable. A novel approach for creating phenylacetic acids from aromatic alkenes using molecular iodine and oxone has been developed, representing a metal-free, catalytic, and regioselective method. rsc.org Exploring such pathways could lead to more sustainable production of the core phenylacetic acid structure.

Atom Economy: Maximizing the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. sphinxsai.com Future synthetic designs will focus on addition reactions and catalytic cycles that minimize byproduct formation. For example, the aza-Morita–Baylis–Hillman reaction is an atom-economical method for creating carbon-carbon bonds to produce functionalized β-amino acid derivatives, a principle that could be extended to related structures. jst.go.jp

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Related Compounds

| Parameter | Conventional Method (e.g., Acetanilide Synthesis) | Sustainable/Green Method |

|---|---|---|

| Reagents | Aniline (B41778), Acetic Anhydride, Concentrated HCl | Aniline, Zinc Dust, Glacial Acetic Acid in water |

| Byproducts | Acetic acid | Minimal, avoids hazardous acetic anhydride |

| Atom Economy | Lower | Higher (reported 72% to 82%) sphinxsai.com |

| Environmental Impact | Higher (use of corrosive and hazardous reagents) | Lower (use of water as solvent, avoidance of hazardous reagents) researchgate.netyoutube.com |

Development of Novel Catalytic Transformations Involving the Compound

The functional groups of this compound offer multiple handles for novel catalytic transformations, enabling the synthesis of a diverse range of complex molecules.

Future research will likely focus on:

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers a powerful and efficient way to build molecular complexity. Palladium-catalyzed C-H olefination has been successfully applied to phenol (B47542) derivatives, demonstrating that even distal functional groups can direct reactions to specific sites. nih.gov Applying this strategy to this compound could allow for the introduction of new substituents at specific positions on the benzene (B151609) ring, guided by the existing groups.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has become a powerful tool in asymmetric synthesis. chiba-u.jp Given that the target compound is an amino acid derivative, it or its derivatives could themselves act as organocatalysts. nih.gov For example, primary α-amino amides have been shown to be effective catalysts in asymmetric aldol (B89426) reactions. youtube.com Research could explore the catalytic activity of this compound derivatives in various organic transformations.

Selective Reduction and Functionalization: The nitro group is a versatile functional group that can be selectively reduced to an amine, providing a route to diamino derivatives. nih.govacs.org Furthermore, modern catalytic methods are increasingly tolerant of multiple functional groups, allowing for chemoselective transformations. acs.org For example, new Cu/Ru relay catalytic systems have been developed for the asymmetric synthesis of chiral α-amino δ-hydroxy acid derivatives, highlighting the potential for complex, selective transformations. acs.org

Integration into Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are revolutionizing chemical research and manufacturing by enabling rapid, safe, and efficient production of molecules. mit.edutechnologynetworks.com

Key advancements in this area include:

Flow Chemistry for Hazardous Reactions: Nitration is a highly exothermic and potentially hazardous reaction, making it an ideal candidate for flow chemistry. vapourtec.combeilstein-journals.org Continuous flow reactors offer superior temperature control and a smaller reaction volume, significantly improving safety and often leading to higher yields and selectivity compared to batch processes. ewadirect.comresearchgate.netasynt.com The synthesis of this compound, which involves a nitration step, could be made much safer and more efficient using a flow-based approach.

Automated Peptide and Protein Synthesis: Automated fast-flow peptide synthesis (AFPS) has enabled the rapid production of long peptide chains and even small proteins. drugtargetreview.comresearchgate.net These platforms can string together amino acids in minutes per cycle and allow for the incorporation of non-natural amino acids. mit.edunih.gov As a non-canonical amino acid, this compound could be integrated into these automated systems to create novel peptides and proteins with unique properties.

High-Throughput Experimentation: Automated platforms facilitate high-throughput screening of reaction conditions, accelerating the optimization of synthetic routes and the discovery of new derivatives. nih.gov This allows for the rapid exploration of a wide chemical space, which is crucial for developing new functional molecules.

Table 2: Advantages of Flow Chemistry for Nitration Reactions

researchgate.netvapourtec.comewadirect.comvapourtec.commit.edutechnologynetworks.com| Feature | Benefit | Reference |

|---|---|---|

| High Surface-to-Volume Ratio | Excellent heat transfer, minimizing risk of thermal runaway. | |

| Small Reaction Volume | Enhanced safety, especially with hazardous or explosive mixtures. | |

| Precise Control | Accurate control of temperature, pressure, and stoichiometry leads to higher selectivity and yield. | |

| Automation | Enables continuous production and high-throughput screening with minimal manual intervention. |

Advanced Applications in Smart Materials and Responsive Systems

The distinct electronic and chemical properties of the amino and nitro groups make this compound a promising building block for "smart" materials that respond to external stimuli.

Future research avenues include:

Stimuli-Responsive Polymers: The nitro group can be reduced electrochemically, and the amino group's protonation state is pH-dependent. These properties could be harnessed to create polymers that change their conformation, solubility, or electronic properties in response to changes in pH or redox potential. Copolymers of aniline and 3-nitroaniline (B104315) have been synthesized, and their physicochemical properties can be tuned by varying the monomer ratio. researchgate.net This demonstrates the potential for creating functional polymers from related building blocks.

Controlled Release Systems: The compound could be incorporated into larger molecules or polymer backbones designed for the controlled release of therapeutic agents. For instance, certain N-nitrosated nitroaniline derivatives have been investigated as precursors for materials that provide slow and sustained release of nitric oxide (NO), a key signaling molecule in the cardiovascular system. nih.gov

Functional Hydrogels: The carboxylic acid and amino groups can participate in hydrogen bonding, making the compound suitable for creating or modifying hydrogels. These hydrogels could be designed to respond to specific biological signals, leading to applications in tissue engineering and drug delivery.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies (e.g., Nanoscience, Robotics)

The convergence of organic chemistry with fields like nanoscience and robotics is opening up unprecedented opportunities for innovation.

Nanoscience Applications: The functional groups on this compound make it an ideal ligand for surface functionalization of nanoparticles. nih.gov The carboxylic acid can anchor the molecule to metal oxide surfaces, while the amino and nitro groups can be used to tune the nanoparticle's surface chemistry, load drugs, or attach other biomolecules. nih.gov This could lead to the development of advanced diagnostic and therapeutic nano-systems.

Robotics and AI-Driven Discovery: The development of autonomous synthesis robots, which combine robotics with artificial intelligence, is set to dramatically accelerate chemical discovery. nih.govsciencedaily.com These "self-driving labs" can autonomously design experiments, synthesize molecules, analyze the results, and decide on the next steps, vastly outperforming human researchers in speed and efficiency. youtube.comanalytica-world.com By integrating the synthesis of this compound derivatives into such robotic platforms, the discovery of new materials and catalysts could be achieved at an unprecedented rate. nih.gov This synergy between advanced synthesis and intelligent automation represents a paradigm shift in how new chemical entities and their applications are discovered.

Q & A

Q. What are the optimal synthetic routes for 2-(2-amino-3-nitrophenyl)acetic acid, and how can reaction by-products be minimized?

The synthesis of nitro- and amino-substituted phenylacetic acids often involves sequential nitration, reduction, and functionalization steps. For example, regioselective bromination of phenylacetic acid derivatives in acetic acid with bromine yields intermediates with minimal by-products (84% yield reported for analogous compounds) . To minimize impurities, precise stoichiometry and controlled reaction temperatures (e.g., 25–60°C) are critical. Crystallization in polar solvents like ethanol/water mixtures can enhance purity (>98%) .

Q. How can NMR and X-ray diffraction be utilized to confirm the structure of this compound?

- NMR : The aromatic proton environment (e.g., coupling constants for ortho-nitro groups) and amine protons (δ ~5.5–6.5 ppm) provide structural clues. For example, in related compounds, -NMR reveals distinct splitting patterns for nitro-adjacent protons .

- X-ray diffraction : Crystal structure analysis resolves substituent orientations (e.g., dihedral angles between nitro/amino groups and the phenyl ring). In 2-(3-bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the ring (torsion angle: 1.2°), while the acetic acid moiety is tilted at 78.15° .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Recrystallization using ethanol/water (1:1 v/v) is commonly employed. For nitro-substituted analogs, gradient silica gel chromatography (hexane/ethyl acetate, 3:1 to 1:1) separates isomers with >95% purity .

Advanced Research Questions

Q. How do electronic effects of the nitro and amino groups influence the reactivity of this compound in coupling reactions?

The nitro group (-NO) is strongly electron-withdrawing, activating the ortho/para positions for nucleophilic substitution. Conversely, the amino group (-NH) is electron-donating, which can sterically hinder reactivity at adjacent positions. In Combretastatin A-4 synthesis, bromine selectively substitutes the meta position relative to electron-donating groups due to these electronic effects . Computational studies (e.g., DFT) can quantify substituent effects on reaction pathways .

Q. What role does hydrogen bonding play in the crystal packing and stability of this compound derivatives?

Centrosymmetric O–H···O hydrogen-bonded dimers (R_2$$^2(8) motif) are common in phenylacetic acid derivatives. For example, in 2-(3-bromo-4-methoxyphenyl)acetic acid, dimerization via carboxylic acid groups (O–H···O distance: 1.81 Å) stabilizes the lattice . The nitro group’s polarity further enhances intermolecular interactions, affecting melting points (e.g., 138–142°C for 2-nitrophenylacetic acid) .

Q. How can this compound be applied in the synthesis of bioactive compounds like kinase inhibitors or antitumor agents?

This compound serves as a precursor for:

- Peptide mimetics : The amino and carboxylic acid groups enable conjugation to peptide backbones for enzyme inhibition studies .

- Combretastatin analogs : The nitro group facilitates regioselective functionalization (e.g., reduction to -NH for further cross-coupling) .

- Fluorescent probes : Nitro-to-amine conversion allows attachment of fluorophores for protein interaction studies .

Q. What mechanistic insights can be gained from studying the reduction of the nitro group in this compound?

Catalytic hydrogenation (H, Pd/C) or chemical reduction (SnCl/HCl) converts -NO to -NH. Kinetic studies reveal that steric hindrance from the acetic acid side chain slows reduction rates compared to unsubstituted analogs. Monitoring via UV-Vis (λ shift from 270 nm to 310 nm upon reduction) confirms reaction completion .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for nitro-substituted phenylacetic acids: How can these be resolved?

Variations in melting points (e.g., 138–142°C for 2-nitrophenylacetic acid vs. 116–120°C for 3-nitrophenylacetic acid) arise from differences in crystal packing and purity . Recrystallization protocols and DSC analysis should be standardized to ensure reproducibility.

Q. Conflicting DFT predictions vs. experimental substituent effects: What factors contribute to these differences?

DFT models may underestimate steric effects or solvent interactions. For example, Becke’s hybrid functional (B3LYP) accurately predicts thermochemistry but may fail for strongly hydrogen-bonded systems . Validating computational results with crystallographic data (e.g., dihedral angles ) or kinetic experiments resolves such conflicts.

Methodological Recommendations

- Synthesis : Optimize bromination/nitration steps using acetic acid as a solvent to enhance regioselectivity .

- Characterization : Combine XRD with Hirshfeld surface analysis to map intermolecular interactions .

- Computational modeling : Use CAM-B3LYP or ωB97XD functionals for systems with significant charge transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.